molecular formula C11H9NO6 B13193199 2-(5-Methoxy-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid

2-(5-Methoxy-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid

Cat. No.: B13193199
M. Wt: 251.19 g/mol
InChI Key: FNXMBZJSOCNDMP-UHFFFAOYSA-N
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Description

2-(5-Methoxy-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid is a complex organic compound with a benzoxazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methoxy-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-methoxy-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazine with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methoxy-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(5-Methoxy-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(5-Methoxy-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may bind to a particular enzyme’s active site, blocking its activity and affecting downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Methoxy-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid is unique due to its benzoxazine core structure, which imparts distinct chemical and biological properties. Unlike similar compounds, it possesses a methoxy group that can undergo various chemical modifications, enhancing its versatility in synthetic applications.

Properties

Molecular Formula

C11H9NO6

Molecular Weight

251.19 g/mol

IUPAC Name

2-(5-methoxy-2,4-dioxo-1,3-benzoxazin-3-yl)acetic acid

InChI

InChI=1S/C11H9NO6/c1-17-6-3-2-4-7-9(6)10(15)12(5-8(13)14)11(16)18-7/h2-4H,5H2,1H3,(H,13,14)

InChI Key

FNXMBZJSOCNDMP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C(=O)N(C(=O)O2)CC(=O)O

Origin of Product

United States

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